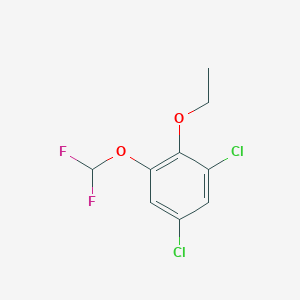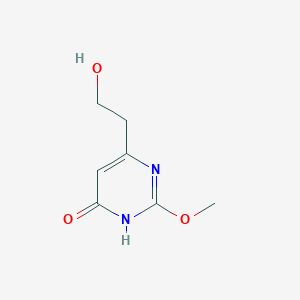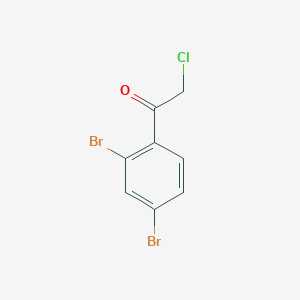
2-CHLORO-2',4'-DIBromoacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-2’,4’-DIBromoacetophenone is an organic compound with the molecular formula C8H5Br2ClO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-2’,4’-DIBromoacetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method is the α-bromination of acetophenone using brominating agents such as pyridine hydrobromide perbromide . The reaction is carried out under controlled conditions, often involving acetic acid as a solvent and maintaining a specific temperature to achieve high yields.
Industrial Production Methods
Industrial production of 2-CHLORO-2’,4’-DIBromoacetophenone may involve similar bromination and chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the corrosive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-2’,4’-DIBromoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: It can undergo condensation reactions with aldehydes in the presence of catalysts like tin(II) chloride (SnCl2) or samarium(III) iodide (SmI3) to form α,β-unsaturated ketones
Esterification: It is useful in the esterification of carboxylic acids.
Common Reagents and Conditions
Brominating Agents: Pyridine hydrobromide perbromide for α-bromination.
Catalysts: Tin(II) chloride (SnCl2) and samarium(III) iodide (SmI3) for condensation reactions.
Solvents: Acetic acid, dimethyl sulfoxide (DMSO), methanol, toluene, and ethanol.
Major Products
α,β-Unsaturated Ketones: Formed through condensation reactions with aldehydes.
Phenacyl Esters: Formed during esterification reactions.
Scientific Research Applications
2-CHLORO-2’,4’-DIBromoacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-CHLORO-2’,4’-DIBromoacetophenone involves its reactivity towards nucleophiles due to the presence of electron-withdrawing bromine and chlorine atoms. These substitutions make the carbonyl carbon more electrophilic, facilitating various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoacetophenone: Similar structure but lacks the chlorine atom.
2-Bromo-4-chloroacetophenone: Contains both bromine and chlorine but in different positions.
2,4-Dichloroacetophenone: Contains two chlorine atoms instead of bromine.
Uniqueness
2-CHLORO-2’,4’-DIBromoacetophenone is unique due to the specific positioning of the chlorine and bromine atoms, which influences its reactivity and the types of reactions it can undergo. This unique substitution pattern makes it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
2-chloro-1-(2,4-dibromophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZCJWIALCITSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
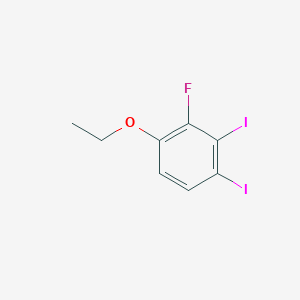


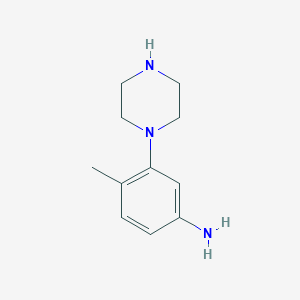
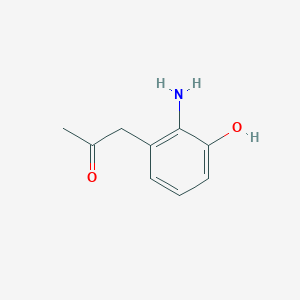
![Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate](/img/structure/B14052557.png)
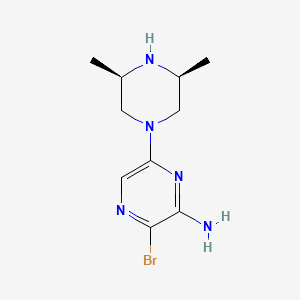
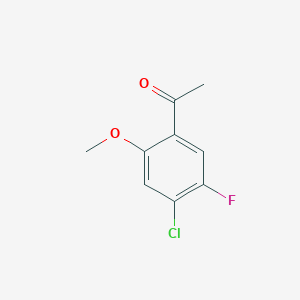
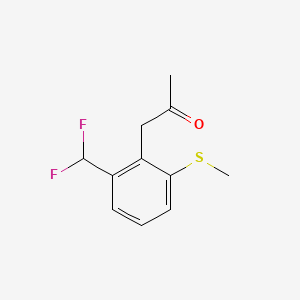
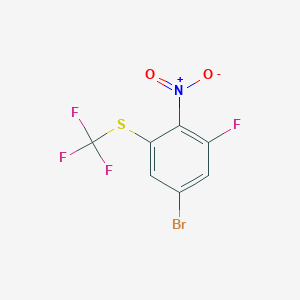
![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14052579.png)
